Bioside

Description

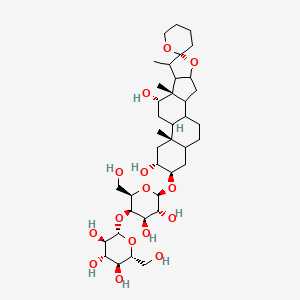

Structure

2D Structure

Properties

CAS No. |

12634-05-8 |

|---|---|

Molecular Formula |

C38H62O15 |

Molecular Weight |

758.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(6R,7S,9S,10S,13S,15R,16R)-10,15-dihydroxy-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C38H62O15/c1-16-27-23(53-38(16)8-4-5-9-48-38)11-20-18-7-6-17-10-22(21(41)13-36(17,2)19(18)12-26(42)37(20,27)3)49-34-32(47)30(45)33(25(15-40)51-34)52-35-31(46)29(44)28(43)24(14-39)50-35/h16-35,39-47H,4-15H2,1-3H3/t16-,17?,18?,19?,20?,21+,22+,23?,24+,25+,26-,27?,28+,29-,30+,31+,32+,33-,34+,35-,36-,37+,38+/m0/s1 |

InChI Key |

MTZLHTRAIKFJLJ-PYUCPRTRSA-N |

Isomeric SMILES |

C[C@H]1C2C(CC3[C@@]2([C@H](CC4C3CCC5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)O[C@]18CCCCO8 |

Canonical SMILES |

CC1C2C(CC3C2(C(CC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)OC18CCCCO8 |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Bioside?

To provide a comprehensive and accurate technical guide on the mechanism of action of "Bioside," it is crucial to first identify the specific substance . The term "this compound" is a broad classification, not a specific chemical entity. It is likely a variant spelling of "biocide," which refers to a wide range of substances designed to kill or inhibit the growth of living organisms.[1][2]

Understanding the Term "Biocide"

A biocide is a chemical substance or microorganism intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism through chemical or biological means.[3][4][5][6] This category is vast and includes:

-

Pesticides: such as fungicides, herbicides, and insecticides.[5]

-

Antimicrobials: which include antibacterials, antivirals, and antifungals.[5]

-

Disinfectants and Antiseptics: used in healthcare and hygiene settings.[7]

Given the diversity of substances classified as biocides, their mechanisms of action are equally varied. For example, some biocides act by disrupting the cell membranes of microorganisms, while others may interfere with critical metabolic pathways or damage genetic material.[8][9][10]

The Need for Specificity

Without a specific chemical name or product, it is impossible to provide a detailed and accurate in-depth guide as requested. For instance, the mechanism of action for the isothiazolone (B3347624) class of biocides involves the inhibition of key enzymes like dehydrogenases[8], whereas quaternary ammonium (B1175870) compounds act by causing cell lysis through interaction with the cell membrane.[10] A commercially available product named this compound® HS 15%, which is a multipurpose microbiocide, has a mechanism based on peracetic acid.[11]

To proceed with your request, please provide the specific name of the "this compound" you are interested in.

Once you provide the specific name, a detailed technical guide can be developed, including:

-

A thorough literature review of its mechanism of action.

-

Summarized quantitative data in structured tables.

-

Detailed experimental protocols from key studies.

-

Custom visualizations of signaling pathways and experimental workflows using Graphviz.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. onelook.com [onelook.com]

- 3. groupeberkem.com [groupeberkem.com]

- 4. quora.com [quora.com]

- 5. Biocide - Wikipedia [en.wikipedia.org]

- 6. lacorberana.com [lacorberana.com]

- 7. 2. What are the main uses of biocides? [ec.europa.eu]

- 8. onepetro.org [onepetro.org]

- 9. academic.oup.com [academic.oup.com]

- 10. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound HS 15% (Oil & Gas Industry) - Enviro Tech Chemical Services, Inc. [envirotech.com]

An In-depth Technical Guide to Biocide Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies involved in the synthesis and characterization of biocidal agents. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery, development, and analysis of novel antimicrobial compounds. This document details various synthesis strategies, outlines a suite of powerful characterization techniques, presents key quantitative data in a comparative format, and offers detailed experimental protocols for essential analytical methods.

Introduction to Biocides

Biocides are chemical substances or microorganisms intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism by chemical or biological means.[1][2] Their application is critical across a wide range of industries, including healthcare, food processing, water treatment, and materials preservation, to prevent microbial contamination and its detrimental consequences. The development of new and effective biocides is driven by the increasing prevalence of microbial resistance to existing agents and the need for more potent and environmentally benign solutions.

This guide will delve into the primary synthesis routes for creating novel biocides and the essential analytical techniques employed to confirm their identity, purity, efficacy, and stability.

Synthesis of Biocidal Compounds

The synthesis of biocides can be broadly categorized into chemical and biological approaches. The choice of method depends on the desired chemical structure, complexity, and the need for sustainable manufacturing processes.

Chemical Synthesis

Chemical synthesis offers a versatile platform for the creation of a diverse array of biocidal molecules. This approach allows for precise control over the molecular architecture, enabling the systematic modification of functional groups to optimize antimicrobial activity and other physicochemical properties.

A prominent example is the multi-step synthesis of quaternary phosphonium (B103445) N-chloramines. These compounds combine the biocidal efficacy of N-chloramines with the antimicrobial properties of quaternary phosphonium salts, resulting in a synergistic effect.[3] Other significant classes of chemically synthesized biocides include:

-

Quaternary Ammonium Compounds (QACs): Widely used for their broad-spectrum antimicrobial activity.

-

Halogen-releasing Compounds: Such as those based on chlorine or iodine, which act as potent oxidizing agents.

-

Peroxygen Compounds: Including hydrogen peroxide and peracetic acid, known for their strong oxidizing capabilities.

-

Aldehydes: Such as glutaraldehyde, which are effective sterilants.

-

Polymeric Guanidines: Like polyhexamethylene biguanide (B1667054) (PHMB), which exhibit excellent activity against a range of microorganisms.[4][5]

Innovations in chemical synthesis are also leading to the development of advanced formulations, including microemulsions, nanoemulsions, and hybrid nanocomposites, which can enhance the solubility, bioavailability, and targeted delivery of biocides.[6]

Biological Synthesis

Biological synthesis, or biosynthesis, leverages the metabolic machinery of microorganisms to produce complex antimicrobial compounds. This approach is often more environmentally friendly and can yield intricate molecules that are challenging to produce through traditional chemical methods.

Actinomycetes, for instance, are a well-known source of a wide variety of antibiotics.[7] Modern bioengineering techniques are further expanding the possibilities of biosynthesis. For example, scientists have successfully engineered the biosynthetic pathway of an antibiotic-producing bacterium to incorporate fluorine atoms into a macrolide antibiotic, enhancing its potency and efficacy against resistant strains.[8]

Another innovative approach involves the use of electrolysis to generate biocides directly from industrial process waters containing halogen ions, offering a cost-effective and on-site production method.[9]

Characterization Techniques for Biocides

Thorough characterization is essential to ensure the quality, efficacy, and safety of biocidal products. A multi-faceted analytical approach is typically employed, combining spectroscopic, chromatographic, microscopic, and thermal analysis techniques.

Spectroscopic Techniques

Spectroscopy provides valuable information about the chemical structure, composition, and purity of biocides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed molecular structure of synthesized compounds.

-

Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups present in a molecule and can be used to monitor chemical reactions and stability.[10][11]

-

UV-Visible (UV-Vis) Spectroscopy: Often used for quantitative analysis and to study the electronic properties of biocides.[11][12][13]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical state of the elements within a material.[10][14]

Chromatographic Techniques

Chromatography is indispensable for the separation, identification, and quantification of biocides in various matrices.

-

High-Performance Liquid Chromatography (HPLC): The most widely used technique for the analysis of biocides.[15][16][17] It offers high resolution and sensitivity for the quantification of active ingredients. Reverse-phase HPLC with UV detection is a common configuration.[15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, enabling the identification and quantification of trace levels of biocides and their degradation products.[11]

Microscopy Techniques

Microscopy plays a crucial role in elucidating the mechanism of action of biocides by visualizing their effects on microbial cells and biofilms.

-

Confocal Scanning Laser Microscopy (CSLM): Allows for the real-time, three-dimensional imaging of biofilms and can be used to observe changes in cell membrane integrity and biofilm structure upon biocide treatment.[18][19]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology of microorganisms, revealing structural damage caused by biocides.[19]

-

Transmission Electron Microscopy (TEM): Used to visualize the internal structures of microbial cells, offering insights into the subcellular targets of biocides.[20]

Thermal Analysis

Thermal analysis techniques are employed to assess the thermal stability of biocides, which is a critical parameter for storage and application under various environmental conditions.[21][22]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting points, glass transitions, and decomposition temperatures.[21][22]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, allowing for the determination of thermal stability and decomposition kinetics.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and efficacy of various biocides.

Table 1: HPLC-Based Quantification of Biocides

| Biocide | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Benzalkonium Chloride (BKC) | Cosmetics, Hygiene Products | 1.0 ppm | 2.0 ppm | [17] |

| Chloroxylenol (PCMX) | Cosmetics, Hygiene Products | 1.0 ppm | 2.0 ppm | [17] |

| Chlorhexidine Gluconate (CHG) | Cosmetics, Hygiene Products | 2.0 ppm | 5.0 ppm | [17] |

| 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (ECONEA®) | Sea Water | - | 100 ng/mL (S/N > 10) | [23] |

Table 2: Efficacy of Biocides Against Staphylococcus epidermidis Biofilms

| Biocide | Concentration | Time to Action at Center of Cell Cluster | Reference |

| Chlorine | 10 mg/L | 46 min | [18] |

| Chlorine | 50 mg/L | 21 min | [18] |

| Quaternary Ammonium Compound | - | 25 min | [18] |

| Nisin | - | 4 min | [18] |

Table 3: Thermal Stability of Antioxidants/Biocides by Thermal Analysis

| Compound | Onset of Decomposition (°C) | Technique | Reference |

| Phytic Acid | 180 - 200 | TG/DSC | [21] |

| Ascorbic Acid | 180 - 200 | TG/DSC | [21] |

| Propyl Gallate (PG) | 180 - 200 | TG/DSC | [21] |

| Citric Acid | ~120 | TG/DSC | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments in biocide characterization.

Protocol for HPLC Analysis of Biocides

This protocol is a representative method for the quantitative analysis of biocides in a liquid formulation, based on common practices.[15][16][23]

1. Sample Preparation:

- For emulsions, break the emulsion to precipitate the polymer. This can be achieved by adding a suitable solvent and centrifuging.[15]

- For complex matrices like polymer dispersions, perform a solvent extraction to isolate the biocide from interfering components. The choice of solvent will depend on the solubility of the target biocide.[16]

- Filter the extracted sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis detector.

- Column: A reverse-phase C18 column is commonly used.

- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). The specific gradient program will need to be optimized for the analyte of interest.[23]

- Flow Rate: Typically 1 mL/min.

- Injection Volume: 10-20 µL.

- Detection: Monitor the absorbance at the wavelength of maximum absorbance for the target biocide.

3. Calibration and Quantification:

- Prepare a series of standard solutions of the biocide of known concentrations.

- Inject the standards and the sample into the HPLC system.

- Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of the biocide in the sample by interpolating its peak area on the calibration curve.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a biocide against a specific bacterium.[24]

1. Preparation of Bacterial Inoculum:

- Culture the test bacterium in a suitable broth medium overnight at the optimal growth temperature.

- Dilute the overnight culture to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard.

2. Preparation of Biocide Dilutions:

- Prepare a stock solution of the biocide in a suitable solvent.

- Perform a serial two-fold dilution of the biocide stock solution in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the standardized bacterial suspension.

- Include a positive control (broth with bacteria, no biocide) and a negative control (broth only).

- Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

4. Determination of MIC:

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide that completely inhibits visible bacterial growth.

Protocol for Assessing Biocide Stability

This protocol describes a general approach for evaluating the stability of a biocide formulation under specific storage conditions.[25]

1. Experimental Setup:

- Store samples of the biocide formulation in its intended primary packaging at controlled temperature and humidity conditions.

- Commonly used conditions include real-time (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage.

2. Testing Schedule:

- Analyze the samples at predetermined time points (e.g., 0, 3, 6, and 12 months for real-time studies).

3. Analytical Tests:

- At each time point, perform the following analyses:

- Assay of Active Ingredient: Quantify the concentration of the biocide using a validated analytical method, such as HPLC.

- Physical Appearance: Visually inspect the sample for any changes in color, phase separation, or precipitation.

- pH Measurement: Measure the pH of the formulation.

- Degradation Products: Use a stability-indicating method (e.g., gradient HPLC) to detect and quantify any degradation products.

4. Data Evaluation:

- Evaluate the data to determine the shelf-life of the biocide, which is the time period during which the product remains within its approved specifications.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex processes in biocide synthesis and action. The following diagrams, generated using the DOT language, illustrate key workflows and a representative signaling pathway.

Caption: A generalized workflow for the chemical synthesis and characterization of a novel biocide.

References

- 1. amchro.com [amchro.com]

- 2. accustandard.com [accustandard.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the risk of resistance to cationic biocides incorporating realism-based and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Antibiotics | Special Issue : Design, Synthesis and Biological Evaluation of Antibacterial Compounds [mdpi.com]

- 8. A New Biosynthesis Method Has Been Developed to Produce Antibiotics from Natural Substances | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]

- 9. WO2013107943A1 - Method of producing biocides from industrial process waters - Google Patents [patents.google.com]

- 10. Recent advances on the spectroscopic characterization of microbial biofilms: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of Glutaraldehyde in Biocide Compositions [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic characterization: Significance and symbolism [wisdomlib.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. coatingsworld.com [coatingsworld.com]

- 17. Single Method for Determination of Biocides Benzalkonium Chloride, Chloroxylenol and Chlorhexidine Gluconate in Cosmetics, Hygiene and Health Care Products by Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Digital biology approach for macroscale studies of biofilm growth and biocide effects with electron microscopy - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00048F [pubs.rsc.org]

- 20. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fauske.com [fauske.com]

- 23. axcendcorp.com [axcendcorp.com]

- 24. Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Guidance on quality requirements for biocides: Stability and shelf life - Canada.ca [canada.ca]

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity of Novel Glycoside Compounds

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has increasingly turned towards the vast and structurally diverse world of natural products. Among these, glycoside compounds, characterized by a sugar moiety linked to a non-sugar functional group (aglycone), have emerged as a promising class of molecules with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of select novel glycoside compounds, complete with quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Quantitative Bioactivity of Novel Glycoside Compounds

The efficacy of a bioactive compound is fundamentally quantified by its potency, often expressed in terms of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes the quantitative biological activities of several recently investigated novel glycoside compounds against various cellular and enzymatic targets.

| Compound | Target/Activity | Cell Line/Organism | IC50/EC50 |

| Poliumoside | Advanced Glycation End Product (AGE) Formation Inhibition | in vitro | 19.69 µM[1] |

| Rat Lens Aldose Reductase (RLAR) Inhibition | in vitro | 8.47 µM[1] | |

| Mollemycin A | Growth Inhibition | Gram-positive and Gram-negative bacteria | 10–50 nM[2] |

| Growth Inhibition | Plasmodium falciparum (3D7, drug-sensitive) | 7 nM[2] | |

| Growth Inhibition | Plasmodium falciparum (Dd2, multidrug-resistant) | 9 nM[2] | |

| Daidzein Glycosides | Cytotoxicity | HepG2, A549, and HCT116 cell lines | Moderate activity (specific IC50 values not provided in the source)[2] |

| Novel Ginsenoside | Anticancer Activity | AGS, B16F10, HeLa, and U87MG cells | Remarkable inhibition at 50 µM[3] |

Key Signaling Pathways Modulated by Bioactive Glycosides

The therapeutic effects of many glycoside compounds are mediated through their interaction with and modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drug candidates.

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway is a fundamental and ubiquitous signaling cascade that regulates a multitude of cellular processes. Some bioactive compounds, including certain glycosides, can modulate this pathway to exert their effects. For example, an anthraquinone-glycoside has been shown to activate the GLP-1/cAMP pathway, which is relevant in the context of diabetes treatment.[4]

Caption: The cAMP/PKA signaling pathway, a target for some bioactive glycosides.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and apoptosis. Aberrant Notch signaling is implicated in various diseases, including cancer. Certain dietary bioactive agents have been shown to modulate this pathway.[5][6]

Caption: Overview of the Notch signaling pathway, a potential target for therapeutic intervention.

Experimental Protocols

The determination of the biological activity of novel compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed assays in the characterization of bioactive glycosides.

Determination of IC50 for Enzyme Inhibition (α-Glucosidase Assay Example)

This protocol describes an in vitro colorimetric assay to determine the IC50 value of a test compound against α-glucosidase, an enzyme relevant in the management of diabetes.[7]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (e.g., a novel glycoside)

-

Acarbose (positive control)

-

100 mM sodium phosphate (B84403) buffer (pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

100 mM sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of α-glucosidase in phosphate buffer and dilute to a final working concentration (e.g., 0.5 U/mL) before use.

-

Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration (e.g., 2.5 mM).

-

Test Compound Stock: Dissolve the test compound in DMSO to prepare a stock solution (e.g., 1 mg/mL). Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

-

-

Assay Protocol:

-

Add 10 µL of the diluted test compound or control to the wells of a 96-well plate.

-

Add 50 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of 100 mM Na₂CO₃ solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Correct the absorbance values by subtracting the absorbance of a blank well (containing all reagents except the enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ ( A_control - A_sample ) / A_control ] × 100 where A_control is the absorbance of the control (enzyme activity without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.

-

Caption: Experimental workflow for determining the IC50 of an α-glucosidase inhibitor.

Determination of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

Adherent cells in culture

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate in a CO₂ incubator at 37°C for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Continue to incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the culture medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate at a low speed for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

This guide provides a foundational understanding of the biological activities of novel glycoside compounds, offering valuable data and methodologies to aid in the discovery and development of the next generation of therapeutics. The intricate interplay between the structure of these compounds and their effects on cellular pathways underscores the vast potential that lies within this class of natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthesis of a Novel Ginsenoside with High Anticancer Activity by Recombinant UDP-Glycosyltransferase and Characterization of Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary Bioactive Ingredients Modulating the cAMP Signaling in Diabetes Treatment | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of Notch Signaling Pathway by Bioactive Dietary Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

The Core of Biocidal Efficacy: An In-depth Technical Guide to Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

The development of effective biocides is paramount in controlling microbial growth in a myriad of applications, from healthcare to industrial processes. A deep understanding of the relationship between a biocide's chemical structure and its biological activity—the structure-activity relationship (SAR)—is the cornerstone of designing novel, potent, and selective antimicrobial agents. This technical guide provides a comprehensive overview of SAR studies for three major classes of biocides: Quaternary Ammonium Compounds (QACs), phenolic compounds, and biguanides. It includes quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms and experimental workflows to aid researchers in this critical field.

Quantitative Structure-Activity Relationship (QSAR) Data

The essence of SAR studies lies in the systematic modification of a molecule's structure and the subsequent quantification of its biological activity. This section presents quantitative data for different biocide classes, primarily focusing on the Minimum Inhibitory Concentration (MIC), a key measure of antimicrobial efficacy.

Quaternary Ammonium Compounds (QACs)

QACs are cationic surfactants widely used as disinfectants and antiseptics. Their antimicrobial activity is significantly influenced by the length of the alkyl chain, the nature of the head group, and the counter-ion.

Table 1: Structure-Activity Relationship of Gemini Quaternary Ammonium Surfactants (GQAS) against E. coli [1]

| Compound ID | R (Alkyl Chain) | Spacer (X) | pMIC (-log MIC) |

| 1 | C8H17 | -(CH2)2- | 3.435 |

| 2 | C10H21 | -(CH2)2- | 4.337 |

| 3 | C12H25 | -(CH2)2- | 4.638 |

| 4 | C14H29 | -(CH2)2- | 4.481 |

| 5 | C16H33 | -(CH2)2- | 4.259 |

| 6 | C12H25 | -(CH2)3- | 4.619 |

| 7 | C12H25 | -(CH2)4- | 4.568 |

| 8 | C12H25 | -(CH2)6- | 4.397 |

Data extracted from a QSAR study on Gemini Quaternary Ammonium Surfactants. pMIC is the negative logarithm of the Minimum Inhibitory Concentration in mol/L.

Phenolic Compounds

Phenolic biocides, including bisphenols and halogenated phenols, exert their antimicrobial action through membrane disruption and enzyme inhibition. Their activity is dependent on factors such as lipophilicity and the nature and position of substituents on the aromatic ring.

Table 2: Antibacterial Activity of Biphenolic Compounds against Methicillin-Resistant S. aureus (MRSA) [2]

| Compound ID | R1 | R2 | Linker | MIC (µg/mL) |

| 4a | H | H | -CH2- | >128 |

| 4b | Cl | Cl | -CH2- | 16 |

| 4c | t-Bu | t-Bu | -CH2- | 2 |

| 7a | t-Bu | t-Bu | -CO- | 2 |

| 7b | t-Bu | t-Bu | -O- | 8 |

Table 3: Antimicrobial Activity of Halogenated Phenols against Marine Bacteria [3]

| Compound | Halogen Substituent | MIC (µg/mL) against R. litoralis |

| 1 | Br, Cl | 0.1 |

| 3 | Br | 10 |

| 5 | Br | 1 |

| 15 | Br, Cl | 10 |

Biguanides

Biguanides, such as chlorhexidine, are potent antiseptics that interact with bacterial cell membranes. Their activity is influenced by the nature of the terminal groups and the length of the central chain.

Table 4: Structure-Activity Relationship of Biguanides and Bisbiguanides against Streptococcus mutans [4][5]

| Compound Class | General Structure | R Group(s) | log(1/MIC) |

| Biguanide | R-NH-C(=NH)NH-C(=NH)NH2 | n-C8H17 | 4.74 |

| Biguanide | R-NH-C(=NH)NH-C(=NH)NH2 | n-C10H21 | 5.37 |

| Biguanide | R-NH-C(=NH)NH-C(=NH)NH2 | n-C12H25 | 5.22 |

| Bisbiguanide | [R-NH-C(=NH)NH-C(=NH)NH-(CH2)n-]2 | R=Cl-Ph, n=6 (Chlorhexidine) | 6.00 |

| Bisbiguanide | [R-NH-C(=NH)NH-C(=NH)NH-(CH2)n-]2 | R=C6H5, n=8 | 5.52 |

Activity is expressed as the logarithm of the reciprocal of the Minimum Inhibitory Concentration (MIC) in Molar.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate SAR studies. This section provides methodologies for key assays used to evaluate biocide efficacy.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a biocide that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

Test biocide

-

Bacterial culture in logarithmic growth phase

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Plate reader (optional, for spectrophotometric reading)

-

Sterile agar (B569324) plates (for MBC determination)

Procedure:

-

Preparation of Biocide Dilutions: Prepare a series of twofold dilutions of the test biocide in the appropriate growth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a positive control (medium with bacteria, no biocide) and a negative control (medium only).

-

Inoculum Preparation: Dilute the overnight bacterial culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, except for the negative control wells. The final volume in the test wells will be 200 µL.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the biocide in which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

-

MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells that show no visible growth in the MIC assay and plate it onto sterile agar plates. Incubate the agar plates for 18-24 hours. The MBC is the lowest concentration of the biocide that results in no colony formation on the agar plate.[6][7]

Bacterial Membrane Integrity Assay

Objective: To assess the ability of a biocide to disrupt the bacterial cell membrane using fluorescent probes.

Materials:

-

Test biocide

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

SYTO 9 stock solution

-

96-well black, clear-bottom microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Bacterial Suspension Preparation: Harvest bacterial cells in the exponential growth phase by centrifugation and wash them twice with PBS. Resuspend the cells in PBS to a final OD600 of 0.1.

-

Dye Preparation: Prepare a working solution of PI and SYTO 9 in PBS. Final concentrations in the assay are typically around 5 µM for SYTO 9 and 30 µM for PI.

-

Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well. Then, add 50 µL of the biocide at various concentrations (typically 2x the final desired concentration). Include a positive control (e.g., 70% isopropanol) and a negative control (PBS).

-

Staining: Add 100 µL of the dye working solution to each well.

-

Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. For SYTO 9 (live cells), use an excitation wavelength of ~485 nm and an emission wavelength of ~500 nm. For PI (dead cells), use an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

Data Analysis: The ratio of red (PI) to green (SYTO 9) fluorescence is calculated to determine the percentage of membrane-compromised cells. An increase in the red/green ratio indicates a loss of membrane integrity.[5][8]

Enzyme Inhibition Assay

Objective: To determine the effect of a biocide on the activity of a specific bacterial enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test biocide

-

Appropriate buffer solution for the enzyme reaction

-

96-well microtiter plates

-

Spectrophotometer or other suitable detection instrument

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and biocide in the appropriate buffer.

-

Assay Reaction: In a 96-well plate, set up the following reactions:

-

Control: Enzyme + Substrate + Buffer

-

Test: Enzyme + Substrate + Biocide (at various concentrations)

-

Blank: Substrate + Buffer (to measure background reaction)

-

-

Pre-incubation: Pre-incubate the enzyme with the biocide for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Measurement: Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or another detectable signal that is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction rates for the control and the biocide-treated samples. The percentage of enzyme inhibition is calculated as: [1 - (Rate with biocide / Rate of control)] x 100%. The IC50 value (the concentration of biocide that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the biocide concentration.[7][]

Visualization of Pathways and Workflows

Graphical representations are invaluable tools for understanding complex biological pathways and experimental processes. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of biocide SAR studies.

QSAR Modeling Workflow

A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model involves several key steps, from data collection to model validation and application.

Mechanism of Action of Quaternary Ammonium Compounds (QACs)

QACs primarily target the bacterial cell membrane, leading to its disruption and subsequent cell death.

Mechanism of Action of Phenolic Biocides

Phenolic compounds exert their antimicrobial effects through multiple mechanisms, including membrane damage and intracellular coagulation.

Mechanism of Action of Biguanides

Biguanides, like chlorhexidine, are cationic biocides that cause significant damage to the bacterial cell envelope.

References

- 1. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715 [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Structure-Activity Relationships of Biguanides | Semantic Scholar [semanticscholar.org]

- 8. iipseries.org [iipseries.org]

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Isolation and Characterization of Novel Bioside Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of avenues, with natural products remaining a cornerstone of drug discovery. Among these, bioside derivatives, particularly flavonoid glycosides, have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core principles and methodologies involved in the discovery, isolation, and characterization of new flavonoid glycoside derivatives, offering a comprehensive resource for professionals in the field.

Unearthing Nature's Arsenal: Discovery and Isolation of Novel Flavonoid Glycosides

The initial step in harnessing the therapeutic potential of flavonoid glycosides lies in their discovery and subsequent isolation from natural sources, primarily plants. Recent research has unveiled a treasure trove of new derivatives, each with unique structural features and potential biological activities.

Table 1: Recently Discovered Flavonoid Glycoside Derivatives

| Compound Name | Plant Source | Yield | Reference |

| Quercetin-3-O-α-L-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)-rhamnopyranoside | Platanus × acerifolia Leaves | Not Specified | [1] |

| Quercetin-3-O-α-L-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside | Platanus × acerifolia Leaves | Not Specified | [1] |

| Eriodictyol 7-O-(6''-feruloyl)-beta-D-glucopyranoside | Elsholtzia bodinieri | Not Specified | [2] |

| Eriodictyol 7-O-[6''-(3'''-hydroxy-4'''-methoxy cinnamoyl)]-beta-D-glucopyranoside | Elsholtzia bodinieri | Not Specified | [2] |

| Luteolin 7-O-[6''-(3'''-hydroxy-4'''-methoxy cinnamoyl)]-beta-D-glucopyranoside | Elsholtzia bodinieri | Not Specified | [2] |

| Quercetin 3-O-[(6-sinapoyl-β-glucopyranosyl)-(1→2)-β-arabinopyranosyl]-7-O-β-glucopyranoside | Carrichtera annua L. seeds | 22 mg from 500g | [3][4] |

| Quercetin 3-O-(2″-O-acetyl)neohesperidoside | Prunus genus | Not Specified | [5] |

| Quercetin 3-O-(4″-O-acetyl)rutinoside | Prunus genus | Not Specified | [5] |

| Kaempferol 3-O-(4″-O-acetyl)rutinoside | Prunus genus | Not Specified | [5] |

The Blueprint for Purity: Detailed Experimental Protocols

The successful isolation and characterization of novel flavonoid glycosides hinge on a series of meticulously executed experimental procedures. This section provides a detailed overview of the key methodologies.

Extraction: The First Step to Unlocking Bioactivity

The journey begins with the extraction of crude glycosides from the plant material.[6]

-

Plant Material Preparation: Collect the desired plant parts (e.g., leaves, seeds) and air-dry them in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermosensitive compounds.[6] Once dried, grind the material into a fine powder to maximize the surface area for efficient extraction.[6]

-

Maceration: Immerse the powdered plant material in a suitable solvent, typically 70% methanol (B129727) or ethanol, in an airtight container.[7][8] Allow the mixture to stand at room temperature for a designated period (e.g., 24-72 hours) with occasional agitation to facilitate the extraction process.[7]

-

Filtration and Concentration: After maceration, filter the extract to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[6]

Purification: From Crude Extract to Pure Compound

The crude extract is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is essential to isolate the target flavonoid glycosides.

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).[6] This separates compounds based on their differential solubility, with flavonoid glycosides typically concentrating in the more polar ethyl acetate and aqueous fractions.[6]

-

Column Chromatography: Further purification is achieved using column chromatography. Polyamide and Sephadex LH-20 are commonly used stationary phases for the separation of flavonoids.[3][9] The extract is loaded onto the column and eluted with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.[6]

-

High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC): For final purification to obtain high-purity compounds, preparative HPLC and HSCCC are employed.[10][11][12] These techniques offer high resolution and are capable of separating structurally similar flavonoid glycosides. The choice of the solvent system is crucial for successful separation in HSCCC and is determined by evaluating the partition coefficient (K) of the target compounds.[10]

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[13][14][15][16][17] Electrospray ionization (ESI) is a commonly used technique for flavonoid glycosides. Multi-stage mass spectrometry (MSn) is particularly useful for determining the structure of the glycan (sugar) moieties and their attachment points to the flavonoid aglycone.[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel compounds.[2][15][18][19] One-dimensional (1D) NMR (¹H and ¹³C) provides information about the types and number of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and determine the final structure.[2][18]

Biological Activities and Therapeutic Potential

Newly isolated flavonoid glycosides are subjected to a battery of bioassays to determine their pharmacological properties.

Table 2: Biological Activities of Selected Flavonoid Glycosides

| Compound/Extract | Biological Activity | Assay | Quantitative Data (e.g., IC50, MIC) | Reference |

| Quercetin-3-O-α-L-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)-rhamnopyranoside | S. aureus inhibition | Broth microdilution | MIC: 4-64 µg/mL | [1] |

| Flavonol Glycosides from Morinda citrifolia | Antioxidant | DPPH radical scavenging | 4.5-85.8% scavenging at 30 µM | [20] |

| Flavonoids from Scutellaria salviifolia | Anti-inflammatory | COX-2 Inhibition | 94.67-95.70% inhibition | [21] |

| Tinospora cordifolia methanolic fraction | Anti-inflammatory | COX & 5-LOX Inhibition | IC50 (5-LOX): 0.041 ng/µl, IC50 (COX-2): 59.46 ng/µl | [22] |

Unraveling the Mechanism: Signaling Pathways and Experimental Workflows

The therapeutic effects of flavonoid glycosides are often mediated through their interaction with specific cellular signaling pathways. Furthermore, a clear understanding of the experimental workflow is crucial for reproducibility.

Experimental Workflow for Flavonoid Glycoside Discovery

The following diagram illustrates a typical workflow for the discovery and isolation of new flavonoid glycosides.

Modulation of the NF-κB Signaling Pathway

Many flavonoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][23][[“]][25][26] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[13][26]

Conclusion

The discovery and isolation of new this compound derivatives, particularly flavonoid glycosides, represent a vibrant and promising frontier in drug development. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the vast chemical diversity of the natural world. Through the synergistic application of modern extraction and purification techniques, coupled with powerful spectroscopic methods for structural elucidation, the scientific community is well-equipped to unlock the full therapeutic potential of these remarkable compounds and pave the way for the next generation of medicines.

References

- 1. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]

- 12. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 14. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES (Elusidasi Struktur Sebatian Flavonoid Dari Daun Coleus Atropurpureus Benth Menggunakan Teknik 1D- Dan 2D-NMR) | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 21. mdpi.com [mdpi.com]

- 22. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 24. consensus.app [consensus.app]

- 25. globalsciencebooks.info [globalsciencebooks.info]

- 26. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Glycoside Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and analysis of glycoside compounds. Glycosides, molecules in which a sugar is bound to a non-carbohydrate moiety (aglycone), are a diverse group of natural products with significant applications in drug development and biomedical research. Accurate characterization of their complex structures is paramount for understanding their biological activity and for quality control in pharmaceutical applications.

This guide details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy in the context of glycoside analysis. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of glycosides in solution. It provides detailed information about the types of sugar residues, their anomeric configurations (α or β), the sequence of monosaccharide units, the positions of glycosidic linkages, and the structure of the aglycone. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for unambiguous structural assignment.

Experimental Protocol for 1D and 2D NMR Analysis of Flavonoid Glycosides

This protocol outlines the steps for the NMR analysis of a common class of glycosides, flavonoid glycosides.

1.1.1. Sample Preparation

-

Sample Purity: Ensure the flavonoid glycoside sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection: Dissolve 5-10 mg of the purified glycoside in 0.5-0.7 mL of a suitable deuterated solvent. Common solvents for flavonoids include dimethyl sulfoxide-d6 (DMSO-d6), methanol-d4 (B120146) (CD3OD), and pyridine-d5. The choice of solvent can affect the chemical shifts of hydroxyl protons.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

1.1.2. 1D NMR Spectroscopy

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. This spectrum provides information on the number and types of protons, their chemical environment, and their coupling interactions. Key signals to identify include:

-

Anomeric protons: Typically found in the region of δ 4.5-6.0 ppm. Their coupling constants (³J(H1, H2)) are indicative of the anomeric configuration (³J ≈ 7-8 Hz for β-anomers, and ³J ≈ 2-4 Hz for α-anomers in gluco- and galactopyranosides).

-

Aromatic protons of the flavonoid aglycone.

-

Sugar protons: Usually resonate in the δ 3.0-4.5 ppm region.

-

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This provides information on the number and types of carbon atoms. Key signals include:

-

Anomeric carbons: Typically found in the region of δ 95-110 ppm.

-

Aglycone carbons, including carbonyls (δ > 160 ppm).

-

Sugar carbons (δ 60-85 ppm).

-

1.1.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is essential for tracing the proton spin systems within each sugar residue and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the glycosidic linkages by observing correlations between the anomeric proton of a sugar and the carbon of the aglycone or another sugar. It also helps in assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space. They can be used to confirm glycosidic linkages and determine the relative stereochemistry of the molecule.

1.1.4. Data Processing and Interpretation

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling constants in the ¹H NMR spectrum to determine stereochemical relationships.

-

Systematically analyze the 2D spectra to assign all proton and carbon signals and to establish the connectivity between the sugar units and the aglycone.

Quantitative NMR Data for Quercetin (B1663063) Glycosides

The following tables summarize the ¹H and ¹³C NMR chemical shifts for quercetin and some of its common glycosides, which are important bioactive flavonoids.[1][2][3][4][5]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Quercetin and its Glycosides in DMSO-d6.

| Proton | Quercetin | Quercetin-3-O-glucoside (Isoquercitrin) | Quercetin-3-O-rutinoside (Rutin) |

| H-6 | 6.19 (d, J=2.0 Hz) | 6.20 (d, J=2.0 Hz) | 6.20 (d, J=2.0 Hz) |

| H-8 | 6.41 (d, J=2.0 Hz) | 6.40 (d, J=2.0 Hz) | 6.41 (d, J=2.0 Hz) |

| H-2' | 7.68 (d, J=2.2 Hz) | 7.57 (d, J=2.1 Hz) | 7.54 (d, J=2.1 Hz) |

| H-5' | 6.89 (d, J=8.5 Hz) | 6.84 (d, J=8.5 Hz) | 6.84 (d, J=8.5 Hz) |

| H-6' | 7.54 (dd, J=8.5, 2.2 Hz) | 7.59 (dd, J=8.5, 2.1 Hz) | 7.56 (dd, J=8.5, 2.1 Hz) |

| H-1'' (Glc) | - | 5.46 (d, J=7.6 Hz) | 5.34 (d, J=7.2 Hz) |

| H-1''' (Rha) | - | - | 4.39 (d, J=1.5 Hz) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Quercetin and its Glycosides in DMSO-d6.

| Carbon | Quercetin | Quercetin-3-O-glucoside (Isoquercitrin) | Quercetin-3-O-rutinoside (Rutin) |

| C-2 | 147.2 | 156.2 | 156.4 |

| C-3 | 136.1 | 133.3 | 133.4 |

| C-4 | 176.2 | 177.4 | 177.4 |

| C-5 | 161.1 | 161.2 | 161.2 |

| C-6 | 98.6 | 98.7 | 98.7 |

| C-7 | 164.2 | 164.2 | 164.2 |

| C-8 | 93.8 | 93.6 | 93.6 |

| C-9 | 156.5 | 156.3 | 156.3 |

| C-10 | 103.4 | 104.0 | 104.0 |

| C-1' | 122.4 | 121.6 | 121.6 |

| C-2' | 115.5 | 115.2 | 115.2 |

| C-3' | 145.4 | 144.8 | 144.8 |

| C-4' | 148.1 | 148.5 | 148.5 |

| C-5' | 116.0 | 116.2 | 116.2 |

| C-6' | 120.4 | 121.2 | 121.2 |

| C-1'' (Glc) | - | 100.8 | 101.2 |

| C-1''' (Rha) | - | - | 100.7 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of glycosides and for obtaining structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures of glycosides.

Experimental Protocol for LC-MS Analysis of Cardiac Glycosides

This protocol is tailored for the analysis of cardiac glycosides, a class of potent drugs used in the treatment of heart failure.

2.1.1. Sample Preparation

-

Extraction: For biological samples (e.g., serum, plasma), a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering substances.[6] A common procedure involves protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by SPE for cleanup.[3]

-

Standard Solutions: Prepare standard solutions of the cardiac glycosides of interest in a suitable solvent (e.g., methanol, acetonitrile) for calibration and quantification.

-

Internal Standard: The use of a deuterated internal standard is recommended for accurate quantification by isotope-dilution mass spectrometry.[6]

2.1.2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column is commonly used for the separation of cardiac glycosides.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile, methanol) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically employed to achieve good separation.[3][6]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: Inject 5-20 µL of the prepared sample.

2.1.3. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for cardiac glycosides, typically in the positive ion mode.[3][6]

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap analyzer can be used.

-

Data Acquisition:

-

Full Scan: Acquire full scan mass spectra to determine the molecular weights of the glycosides (usually as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts).

-

Tandem MS (MS/MS): Perform fragmentation of the precursor ions to obtain structural information. The fragmentation pattern can reveal the sequence of sugar units and the structure of the aglycone. Common fragmentation involves the cleavage of glycosidic bonds.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[5]

-

Quantitative Mass Spectral Data for Cardiac Glycosides

The following table presents characteristic mass spectral data for digoxin, a widely used cardiac glycoside, and its related compounds.[5][6][7]

Table 3: Mass Spectral Data of Digoxin and Related Cardiac Glycosides.

| Compound | Molecular Formula | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| Digoxin | C₄₁H₆₄O₁₄ | 781.4 | 803.4 | 651.4 ([M+H - 130]⁺), 521.3 ([M+H - 2130]⁺), 391.3 (Aglycone+H)⁺ |

| Digitoxin | C₄₁H₆₄O₁₃ | 765.4 | 787.4 | 635.4 ([M+H - 130]⁺), 505.3 ([M+H - 2130]⁺), 375.3 (Aglycone+H)⁺ |

| Digoxigenin | C₂₃H₃₄O₅ | 391.2 | 413.2 | 373.2 ([M+H - H₂O]⁺), 355.2 ([M+H - 2H₂O]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for glycosides containing a chromophoric aglycone, such as flavonoids. The position and intensity of the absorption bands can give clues about the nature of the aglycone and the substitution pattern.

Experimental Protocol for UV-Vis Analysis of Glycosides

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which the glycoside is soluble. Methanol and ethanol (B145695) are common choices.

-

Sample Preparation: Prepare a dilute solution of the glycoside in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.2-1.0 to ensure linearity according to Beer's Law.

-

Measurement:

-

Record the UV-Vis spectrum of the solvent as a baseline.

-

Record the spectrum of the glycoside solution over the desired wavelength range.

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

-

Shift Reagents: For flavonoids, the addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can provide further structural information by inducing characteristic shifts in the absorption maxima, which can help to identify the positions of free hydroxyl groups on the aglycone.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For glycosides, IR spectroscopy can confirm the presence of hydroxyl groups, C-O bonds, and the characteristic functionalities of the aglycone.

Experimental Protocol for FTIR Analysis of Glycosides

-

Sample Preparation:

-

Solid Samples: The most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the solid glycoside is finely ground with dry KBr and pressed into a thin, transparent disk.

-

Liquid/Solution Samples: The sample can be placed between two salt plates (e.g., NaCl or KBr).

-

-

Measurement:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Place the sample in the spectrometer and record the IR spectrum.

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Interpretation: Identify the characteristic absorption bands for functional groups such as O-H (broad band around 3300-3500 cm⁻¹), C-H (around 2850-3000 cm⁻¹), C=O (if present in the aglycone, around 1650-1750 cm⁻¹), and C-O (in the fingerprint region, around 1000-1200 cm⁻¹). The C-O stretching vibrations of the glycosidic bond are also found in this region.[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides exert their therapeutic and toxic effects primarily by inhibiting the Na⁺/K⁺-ATPase pump, a transmembrane protein found in most animal cells.[10][11] This inhibition leads to a cascade of downstream signaling events.

Caption: Signaling cascade initiated by cardiac glycoside inhibition of Na+/K+-ATPase.

General Experimental Workflow for Glycoside Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of glycosides from a natural source.

Caption: A generalized workflow for glycoside isolation and structural analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 4. researchgate.net [researchgate.net]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tracking glycosylation in live cells using FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of "Bioside": From Industrial Disinfectant to a Research Tool in Oxidative Chemistry

The term "Bioside" primarily refers to a commercial-grade disinfectant, this compound™ HS 15%, a potent antimicrobial solution. While its industrial and agricultural applications are well-documented, for researchers, scientists, and drug development professionals, the core active ingredient—peracetic acid (PAA)—holds significant interest. This technical guide provides an in-depth look at the physico-chemical properties of peracetic acid and its applications in a research context, moving beyond its identity as a bulk disinfectant to its role as a powerful tool in laboratory settings.

Understanding the Active Component: Peracetic Acid (PAA)

Peracetic acid (CH₃CO₃H) is a strong oxidizing agent and the key biocidal component in products like this compound™ HS 15%.[1] It is an organic compound that exists in an equilibrium mixture with acetic acid and hydrogen peroxide.[2][3] This composition makes it a highly effective bactericide, fungicide, and virucide.[4] Its utility in research stems from its potent sterilizing capabilities, especially for heat-sensitive materials, and its utility in studying oxidative processes.

Physico-Chemical Properties of Peracetic Acid

A clear understanding of the physico-chemical properties of peracetic acid is crucial for its safe and effective use in a laboratory setting. The following table summarizes key quantitative data for PAA.

| Property | Value |

| Molecular Formula | C₂H₄O₃ |

| Molecular Weight | 76.05 g/mol [5][6] |

| Appearance | Colorless liquid with a pungent, acrid odor[2][3][6] |

| Melting Point | 0 °C (32 °F)[2] |

| Boiling Point | 105 °C (221 °F)[2] |

| Density | ~1.1-1.2 g/cm³ (for 15-40% solutions)[2] |

| pKa | 8.2[2][3] |

| Solubility in Water | Miscible[2] |

| Flash Point | 40.5 °C (104.9 °F)[2] |

Research Applications of Peracetic Acid

While "this compound" itself is not a typical research-grade compound, its active ingredient, peracetic acid, has several applications in research and development, primarily centered around its potent biocidal and oxidizing properties.

Sterilization of Laboratory Equipment and Materials

Peracetic acid is a valuable tool for the cold sterilization of heat-labile laboratory equipment and materials.[7] This is particularly relevant in tissue engineering and cell culture, where materials such as polymeric scaffolds cannot withstand the high temperatures of autoclaving.[7] PAA effectively sterilizes materials while preserving their delicate micro- and nano-architectures.[7]

Use in Drug Development and Pharmaceutical Research

In the context of drug development, peracetic acid is not used as a therapeutic agent but rather as a tool in several supporting processes:

-

Aseptic Processing: In pharmaceutical manufacturing, PAA is used for the sanitization of equipment involved in clean-in-place (CIP) processes.[1]

-

Oxidative Degradation Studies: The strong oxidizing nature of PAA makes it a useful compound for studying the oxidative degradation of pharmaceuticals.[8] Understanding how a drug candidate degrades under oxidative stress is a critical component of stability testing and formulation development.

-

Disinfection in Research Facilities: Maintaining a sterile environment is paramount in drug discovery and development. PAA-based disinfectants are used to control microbial contamination on surfaces and in equipment within research laboratories.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible application of peracetic acid in a research setting. Below are examples of protocols for its use in sterilization.

Protocol 1: Sterilization of Electrospun Polymeric Scaffolds for Tissue Engineering

This protocol is adapted from studies on the sterilization of heat-sensitive biomaterials.[7][9]

Objective: To sterilize electrospun polycaprolactone (B3415563) (PCL) scaffolds without compromising their structural integrity.

Materials:

-

Peracetic acid (35-39% stock solution)

-

20% Ethanol in deionized water

-

Electrospun PCL scaffolds

-

Sterile deionized water

-

Bacillus atrophaeus spores (as biological indicators)

-

Petri dishes

-

Incubator

Methodology:

-

Preparation of PAA Solution: Prepare a 1000 ppm (0.1%) solution of peracetic acid by diluting the stock solution in 20% ethanol. For example, to make 100 mL of 1000 ppm PAA from a 39% stock, dilute approximately 0.256 mL of the stock solution in 100 mL of 20% ethanol.

-

Inoculation of Scaffolds (for validation): For validation of the sterilization process, inoculate some scaffolds with a known concentration of B. atrophaeus spores and allow them to air dry.

-

Sterilization: Completely immerse the scaffolds in the 1000 ppm PAA solution for 15 minutes at room temperature.[7]

-

Rinsing: Aseptically remove the scaffolds from the PAA solution and rinse them thoroughly with sterile deionized water to remove any residual acid.

-

Efficacy Testing (for validation): Place the inoculated and sterilized scaffolds in a sterile nutrient broth and incubate at 37°C for 48-72 hours. The absence of turbidity indicates effective sterilization.

-

Characterization: Analyze the sterilized scaffolds using techniques like scanning electron microscopy (SEM) to confirm that the nano-architecture is preserved.

Protocol 2: General Surface Disinfection in a Laboratory Setting

Objective: To disinfect laboratory surfaces to control microbial contamination.

Materials:

-

Peracetic acid-based disinfectant (e.g., a diluted solution of this compound™ HS 15%)

-

Personal protective equipment (gloves, goggles)

Methodology:

-

Preparation of Working Solution: Dilute the concentrated PAA product according to the manufacturer's instructions to achieve a working concentration typically between 200-500 ppm for general surface disinfection in the presence of organic matter.[4]

-

Application: Apply the diluted solution to the surface to be disinfected using a spray bottle or cloth. Ensure the surface is thoroughly wetted.

-

Contact Time: Allow a contact time of at least 5-10 minutes. Peracetic acid can inactivate a broad range of microorganisms in under 5 minutes at concentrations below 100 ppm, but higher concentrations and longer contact times are recommended for surfaces with potential organic load.[4]

-

Rinsing: For food contact surfaces or sensitive equipment, rinse the surface with sterile water after the required contact time. For general laboratory surfaces, air drying may be sufficient.

Mode of Action and Signaling Pathways

The biocidal activity of peracetic acid is due to its strong oxidizing potential. It is not known to interact with specific signaling pathways in the way a targeted drug would. Instead, its mechanism of action is broad and results in general cellular damage to microorganisms.

General Oxidative Mechanism of Action

Peracetic acid functions by denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[4] This leads to a cascade of events that result in cell death.

Caption: General oxidative mechanism of action of peracetic acid on microbial cells.

Workflow for Sterilization of Laboratory Materials

The following diagram illustrates a typical workflow for the sterilization of laboratory materials using peracetic acid, including a validation step.

Caption: A typical workflow for peracetic acid sterilization of laboratory materials.

References

- 1. rochestermidland.com [rochestermidland.com]

- 2. Peracetic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. Peracetic acid - Wikipedia [en.wikipedia.org]

- 4. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 5. PERACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Peracetic Acid | CH3COOOH | CID 6585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. "Peracetic Acid: A Practical Agent for Sterilizing Heat-Labile Polymeri" by William R. Trahan [scholarscompass.vcu.edu]

- 8. Oxidation of pyrazolone pharmaceuticals by peracetic acid: Kinetics, mechanism and genetic toxicity variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peracetic Acid: A Practical Agent for Sterilizing Heat-Labile Polymeric Tissue-Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antimicrobial Spectrum of Triclosan: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antimicrobial spectrum of the biocide Triclosan (B1682465). The document details its mechanism of action, quantitative efficacy data against various microorganisms, and the experimental protocols used for these determinations.

Introduction to Triclosan

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a synthetic, broad-spectrum antimicrobial agent that has been widely used in a variety of consumer and healthcare products, including soaps, deodorants, toothpastes, and medical devices.[1][2] Its efficacy against a wide range of bacteria, fungi, and viruses has made it a popular biocide for decades.[2] This guide focuses on its antibacterial properties and the underlying biochemical mechanisms.

Mechanism of Action

At lower, bacteriostatic concentrations, Triclosan's primary mode of action is the specific inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[1][3][4] This pathway is crucial for the production of fatty acids, which are vital components of bacterial cell membranes.[1] By inhibiting FabI, Triclosan effectively halts the synthesis of these essential building blocks, leading to the cessation of bacterial growth.[1][5] The formation of a stable, noncovalent ternary complex between Triclosan, the NAD+ cofactor, and the FabI enzyme is responsible for this potent inhibition.[3][6]